Dibenzylbutyrolactone

Description

Properties

IUPAC Name |

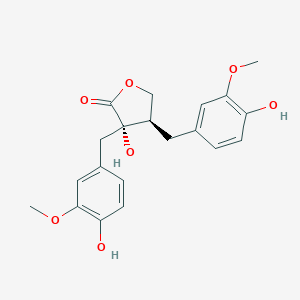

3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O7/c1-25-17-8-12(3-5-15(17)21)7-14-11-27-19(23)20(14,24)10-13-4-6-16(22)18(9-13)26-2/h3-6,8-9,14,21-22,24H,7,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITBJWXLODLDRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34444-37-6 | |

| Record name | Nortrachelogenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034444376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Wikstromol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Distribution in Natural Sources

Plant Families and Genera

Nortrachelogenin is a notable lignan (B3055560) found in various pine species.

Pinus sylvestris (Scots Pine): This species is a significant source of nortrachelogenin, where it is the predominant lignan. researchgate.netresearchgate.net It is particularly concentrated in the knotwood, with amounts ranging from 0.4% to 3% by weight. researchgate.net Research has identified nortrachelogenin in both the knot and branch heartwood of Scots pine. researchgate.net It is considered a pharmacologically active lignan from the knot extracts of this tree. chemfaces.combiocrick.com

Pinus pinaster (Maritime Pine): Nortrachelogenin has been identified in the knot extracts of this pine species. researchgate.netncsu.edu In water extracts of Pinus pinaster wood, nortrachelogenin was the most abundant lignan, with concentrations ranging from 7.9 to 55.7 g/kg in extracts from samples containing knots. ncsu.edu

Pinus resinosa (Red Pine): The stemwood extracts of Red Pine have been found to contain nortrachelogenin. researchgate.net

Pinus merkusii (Sumatran Pine): Nortrachelogenin is one of the two main compounds detected by GC-MS in the knotwoods of this pine species. researchgate.net

Pinus massoniana (Masson's Pine): Lignans (B1203133), including nortrachelogenin, have been isolated from the pine needles of this species. thegoodscentscompany.com

Pinus palustris (Longleaf Pine): Nortrachelogenin has been reported in this plant. knapsackfamily.com

| Pinus Species | Plant Part | Notable Findings |

| Pinus sylvestris (Scots Pine) | Knotwood, Branch Heartwood | Predominant lignan, concentration of 0.4-3%. researchgate.netresearchgate.net |

| Pinus pinaster (Maritime Pine) | Knotwood | Most abundant lignan in water extracts. researchgate.netncsu.edu |

| Pinus resinosa (Red Pine) | Stemwood | Presence of nortrachelogenin confirmed. researchgate.net |

| Pinus merkusii (Sumatran Pine) | Knotwood | One of the main compounds detected. researchgate.net |

| Pinus massoniana (Masson's Pine) | Needles | Nortrachelogenin isolated from this part. thegoodscentscompany.com |

| Pinus palustris (Longleaf Pine) | Not specified | Reported to contain nortrachelogenin. knapsackfamily.com |

Nortrachelogenin is also present in larch species, although it may not always be the dominant lignan.

Larix decidua (European Larch): Nortrachelogenin has been identified in the heartwood of the European Larch. srce.hrresearchgate.net Other predominant lignans in this species include secoisolariciresinol (B192356). srce.hr

Larix sibirica (Siberian Larch): Knotwood of the Siberian Larch contains nortrachelogenin, although secoisolariciresinol is the dominant lignan, making up 28% of the total aromatic content. mdpi.com Knotwood of this species has been noted to contain high amounts of the lignan nortrachelogenin. researchgate.net

| Larix Species | Plant Part | Notable Findings |

| Larix decidua (European Larch) | Heartwood | Nortrachelogenin is present among other lignans. srce.hrresearchgate.net |

| Larix sibirica (Siberian Larch) | Knotwood | Contains nortrachelogenin, but secoisolariciresinol is dominant. mdpi.comresearchgate.net |

The presence of nortrachelogenin has been confirmed in spruce species.

Picea abies (Norway Spruce): Nortrachelogenin has been identified in the knotwood and stemwood extracts of Norway Spruce. researchgate.netresearchgate.net While present, the predominant lignan in Norway spruce knotwood is hydroxymatairesinol (B1246089), which comprises about 77% of the total lignans. researchgate.net Nortrachelogenin is considered one of the minor lignans in the knotwood of this species. mdpi.comresearchgate.net It has also been found in the stumps of Picea abies. tandfonline.com

| Picea Species | Plant Part | Notable Findings |

| Picea abies (Norway Spruce) | Knotwood, Stemwood, Stumps | Present as a minor lignan; hydroxymatairesinol is dominant. researchgate.netmdpi.comresearchgate.nettandfonline.com |

Nortrachelogenin is a known constituent of plants in the Trachelospermum genus.

Trachelospermum asiaticum (Asiatic Jasmine): Nortrachelogenin has been isolated from this plant. knapsackfamily.commdpi.com

Trachelospermum jasminoides (Confederate Jasmine): This species is a source of nortrachelogenin, which is found in its herbs. Lignans, including nortrachelogenin derivatives, have been isolated from the leaves and stems. Another study also confirmed the isolation of nortrachelogenin 5'-C-β-glucopyranoside from the aerial parts. nih.gov

| Trachelospermum Species | Plant Part | Notable Findings |

| Trachelospermum asiaticum (Asiatic Jasmine) | Not specified | Nortrachelogenin has been isolated. knapsackfamily.commdpi.com |

| Trachelospermum jasminoides (Confederate Jasmine) | Herbs, Leaves, Stems, Aerial parts | A known source of nortrachelogenin and its derivatives. nih.gov |

Several species within the Wikstroemia genus are known to produce nortrachelogenin.

Wikstroemia indica : (+)-Nortrachelogenin was first isolated from this plant. biocrick.com It has been isolated from the roots of this species. chemfaces.comresearchgate.net

Wikstroemia foetida var. oahuensis and Wikstroemia uva-ursi : Wikstromol, another name for nortrachelogenin, has been identified in these species. thegoodscentscompany.com

| Wikstroemia Species | Plant Part | Notable Findings |

| Wikstroemia indica | Roots | Source of the initial isolation of (+)-nortrachelogenin. biocrick.comchemfaces.comresearchgate.net |

| Wikstroemia foetida var. oahuensis | Not specified | Contains wikstromol (nortrachelogenin). thegoodscentscompany.com |

| Wikstroemia uva-ursi | Not specified | Contains wikstromol (nortrachelogenin). thegoodscentscompany.com |

Nortrachelogenin has also been reported in the Carissa genus.

Carissa carandas (Karanda): Nortrachelogenin has been eluted from the stem of this plant. mdpi.com It has also been reported in other studies of this species. nih.gov

Carissa edulis (Climbing Num-Num): Nortrachelogenin has been isolated from the root bark of this plant. researchgate.net

| Carissa Species | Plant Part | Notable Findings |

| Carissa carandas (Karanda) | Stem | Nortrachelogenin has been isolated. mdpi.comnih.gov |

| Carissa edulis (Climbing Num-Num) | Root Bark | Nortrachelogenin has been isolated. researchgate.net |

Plant Families and Genera

Patrinia Species

The lignan nortrachelogenin has been identified in several species within the Patrinia genus. It is notably present in Patrinia scabiosaefolia, where it has been extracted and studied for its biological activities. targetmol.comoup.com Research has identified the compound as (–)-nortrachelogenin in this species. oup.comoup.comnih.gov In another species, Patrinia scabra Bunge, nortrachelogenin has also been found; specifically, (+)-nortrachelogenin was identified as the most predominant compound in an ethyl acetate (B1210297) extract, with quantities ranging from 1.33 to 2.21 mg per gram of plant material. akjournals.com

Other Botanical Sources (e.g., Passerina vulgaris, Zingiber officinale, Maple wood)

Nortrachelogenin's presence is not limited to the Patrinia genus; it is distributed across a variety of other botanical sources.

Passerina vulgaris : The compound has been reported in Passerina vulgaris, a plant species belonging to the Thymelaeaceae family. nih.govevitachem.comcore.ac.uk

Zingiber officinale (Ginger) : Nortrachelogenin is a bioactive compound found in ginger rhizome. researchgate.netsciensage.info A gas chromatography-mass spectrometry (GC-MS) analysis of ginger rhizome extract identified nortrachelogenin, accounting for 0.30% of the compounds noted for their antioxidant properties. upm.edu.my Its presence in Zingiber officinale has been explored in silico for potential therapeutic activities. researchgate.netsciensage.infosciensage.info

Maple wood (Acer species) : Aqueous extracts from the wood of several Acer species (maple) have been found to contain a derivative of nortrachelogenin. frontiersin.orgnih.govresearchgate.net This active ingredient was identified as nortrachelogenin-8'-O-β-D-glucopyranoside (NTG). frontiersin.orgresearchgate.netdntb.gov.ua

| Botanical Source | Family | Reported Form/Derivative | Reference |

|---|---|---|---|

| Patrinia scabiosaefolia | Caprifoliaceae | (–)-Nortrachelogenin | targetmol.comoup.comoup.comnih.gov |

| Patrinia scabra | Caprifoliaceae | (+)-Nortrachelogenin | akjournals.com |

| Passerina vulgaris | Thymelaeaceae | Nortrachelogenin | nih.govevitachem.comcore.ac.uk |

| Zingiber officinale | Zingiberaceae | Nortrachelogenin | researchgate.netsciensage.infoupm.edu.my |

| Acer species (Maple) | Sapindaceae | Nortrachelogenin-8'-O-β-D-glucopyranoside | frontiersin.orgnih.govresearchgate.net |

Anatomical Distribution in Plants (e.g., Knotwood, Root Bark, Stemwood, Embryogenic Callus)

The concentration of nortrachelogenin often varies significantly in different parts of a plant.

Knotwood : Knotwood, the dense wood at the base of branches, is a particularly rich source of lignans, including nortrachelogenin. It has been identified in the knot and branch heartwood of Scots pine (Pinus sylvestris), where it is the most abundant lignan. researchgate.net In some analyses, the concentration of lignans in Scots pine knots reached 0.4-3% (w/w), while being undetectable in the stemwood. researchgate.net Nortrachelogenin is also considered the major lignan in the knotwood of Pinus pinaster and Pinus resinosa. researchgate.net Furthermore, it has been detected in the knotwood of other conifers such as Norway spruce (Picea abies), Siberian fir (Abies sibirica), and Siberian larch (Larix sibirica). mdpi.comnii.ac.jp

Root Bark : The root bark is another plant tissue where nortrachelogenin has been isolated. Specifically, methanolic extracts of the root bark of Carissa edulis yielded nortrachelogenin. targetmol.comresearchgate.netopenalex.orgchemfaces.com

Stemwood : The presence of nortrachelogenin in stemwood is less consistent than in knotwood. It has been reported in the stemwood of Pinus resinosa and Picea abies. researchgate.net It was also identified in extracts from the stemwood of Pinus pinaster. ufrn.br However, studies on Pinus sylvestris have found high concentrations in the knots but no detectable levels in the stemwood, suggesting a specific anatomical accumulation in response to stress at the branch junctions. researchgate.net

Embryogenic Callus : Embryogenic callus is a mass of undifferentiated plant cells that has the potential to develop into somatic embryos and regenerate into whole plants. uncst.go.ugmdpi.com It is a crucial tissue in plant biotechnology and genetic transformation. nih.govnih.gov While protocols exist for inducing embryogenic callus from various plant species, the available research does not specify the presence or concentration of nortrachelogenin within this particular tissue type. uncst.go.ugmdpi.comnih.govnih.govscielo.br

| Anatomical Part | Finding | Example Plant Species | Reference |

|---|---|---|---|

| Knotwood | High concentration; often the most abundant lignan. | Pinus sylvestris, Pinus pinaster, Picea abies | researchgate.netmdpi.comnih.gov |

| Root Bark | Isolated from extracts. | Carissa edulis | researchgate.netopenalex.orgchemfaces.com |

| Stemwood | Detected, but often at much lower concentrations than in knotwood. | Pinus resinosa, Picea abies, Pinus pinaster | researchgate.netufrn.br |

| Embryogenic Callus | A type of undifferentiated plant tissue used in biotechnology. Presence of nortrachelogenin not specified in available research. | N/A | nih.govnih.gov |

Significance As a Bioactive Secondary Metabolite

Nortrachelogenin is recognized as a bioactive secondary metabolite, meaning it is a compound produced by an organism that is not essential for its growth or primary metabolic functions, but often confers an evolutionary advantage. researchgate.net The significance of nortrachelogenin in academic research stems from its diverse and promising pharmacological activities.

Research has demonstrated that nortrachelogenin exhibits a range of biological effects, making it a compound of considerable interest for potential therapeutic applications. cymitquimica.combiosynth.com These activities are currently being explored in preclinical studies and laboratory settings. forealbio.com

Detailed research findings have highlighted several key areas of nortrachelogenin's bioactivity:

Anti-inflammatory Properties: Nortrachelogenin has been shown to possess anti-inflammatory effects. chemfaces.combiocrick.com It can inhibit the expression of key inflammatory mediators. biocrick.com Specifically, it has been found to inhibit microsomal prostaglandin (B15479496) E synthase-1 protein expression and inducible nitric oxide synthase protein expression. biocrick.com

Anticancer Potential: The compound has garnered significant attention for its potential as an agent in cancer therapy. forealbio.comchemfaces.com Studies have indicated its ability to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). forealbio.com It has been investigated as a novel agent for prostate cancer therapy by inhibiting Akt membrane localization and activity. chemfaces.combiocrick.com

Antiviral Activity: (+)-Nortrachelogenin has been reported to be moderately active against HIV-1 in vitro. chemfaces.comtargetmol.com

Antibacterial and Antifungal Effects: The (-)-enantiomer of nortrachelogenin has demonstrated antibacterial effects by disrupting the cytoplasmic membrane of bacteria. chemfaces.combiocrick.com It has also been shown to elicit an apoptotic response in Candida albicans. medchemexpress.comchemicalbook.com

Effects on the Central Nervous System: Early studies reported that (+)-nortrachelogenin exhibited effects on the central nervous system, producing a depressive effect in rabbits. nih.govtargetmol.com

The multifaceted biological profile of nortrachelogenin underscores its importance as a secondary metabolite and a valuable lead compound in the field of drug discovery and development. cymitquimica.combiosynth.com

Table 2: Investigated Biological Activities of Nortrachelogenin

| Activity | Description | Source(s) |

| Anti-inflammatory | Inhibits inflammatory mediators like iNOS and mPGES-1. | chemfaces.combiocrick.com |

| Anticancer | Induces apoptosis and inhibits growth in cancer cells. | forealbio.comchemfaces.com |

| Antiviral | Shows moderate activity against HIV-1. | chemfaces.comtargetmol.com |

| Antibacterial | Disrupts the bacterial cytoplasmic membrane. | chemfaces.combiocrick.com |

| Antifungal | Induces apoptosis in Candida albicans. | medchemexpress.comchemicalbook.com |

| CNS Effects | Produces a depressive effect on the central nervous system. | nih.govtargetmol.com |

Nortrachelogenin: Occurrence and Distribution in Natural Sources

Nortrachelogenin is a naturally occurring lignan (B3055560), a class of polyphenolic compounds found in a variety of plants. This article details its presence across several plant families and genera, based on scientific research.

Biosynthetic Pathways and Precursors

General Lignan (B3055560) Biosynthesis Framework

Lignans (B1203133), including nortrachelogenin, are a large and diverse group of natural products that originate from the stereoselective oxidative coupling of two phenylpropanoid units. nsf.gov The entire process begins with the well-established phenylpropanoid pathway, which serves as the primary route for the synthesis of a wide array of plant metabolites, including lignin (B12514952), flavonoids, and lignans. nih.gov This pathway starts with the amino acid phenylalanine and, through a series of enzymatic steps, produces monolignols, which are the fundamental building blocks for lignans. numberanalytics.comuvic.ca The general framework can be summarized by the formation of these monolignols, followed by their oxidation to create radical intermediates, which then couple together to form the basic lignan scaffold. numberanalytics.com The biosynthesis of lignans is a critical component of plant secondary metabolism, contributing to defense mechanisms and structural integrity. nih.gov The pathway that leads from coniferyl alcohol to matairesinol (B191791) is considered a general biosynthetic route for many lignans. researchgate.net

Oxidative Coupling Mechanisms

The cornerstone of lignan and lignin formation is the oxidative coupling of phenols. scialert.net This process is initiated by the oxidation of monolignols, such as coniferyl alcohol, which generates phenoxy radicals. scialert.nethelsinki.fi These radicals are resonance-stabilized and can couple in various ways, leading to a diversity of linkage types, with the β-β' (or 8-8') linkage being a defining characteristic of lignans. nsf.govnumberanalytics.com The coupling of these radicals can result in the formation of different bonds, primarily at the ortho and para positions relative to the phenolic hydroxyl group. scialert.net Following the initial radical-radical coupling, a reactive quinone methide intermediate is formed. This intermediate then undergoes further reactions, such as nucleophilic attack, which can be intramolecular or involve other molecules like water, leading to the stable dimeric structures of lignans. helsinki.fi While early views suggested random free-radical polymerization, it is now understood that this coupling is a highly controlled process. science.gov

Key Enzymatic Steps and Dirigent Proteins

Several key enzymes are crucial for the biosynthesis of lignans. The process begins with enzymes of the general phenylpropanoid pathway, such as phenylalanine ammonia-lyase (PAL) and cinnamate (B1238496) 4-hydroxylase (C4H). numberanalytics.comfrontiersin.org The reduction of the carboxylic acid group in cinnamic acids yields the corresponding aldehydes, and further reduction provides the monolignols. wikipedia.org

A critical juncture in lignan biosynthesis is the stereoselective coupling of monolignol radicals, which is governed by a special class of non-catalytic proteins known as dirigent proteins (DIRs). nsf.govarkat-usa.orgnih.gov These proteins were first discovered in Forsythia species and are responsible for directing the regiochemical and stereochemical outcome of the coupling reaction. science.govnih.gov In the absence of DIRs, the coupling of monolignol radicals would result in a racemic mixture of products. arkat-usa.org However, in the presence of a DIR, the reaction is directed to form a specific stereoisomer, such as (+)-pinoresinol. arkat-usa.orgnih.gov

Crystal structure analysis of a dirigent protein from Arabidopsis thaliana (AtDIR6) revealed that it forms a trimer with distinct cavities for substrate binding, which facilitates the precise orientation of the two substrate radicals for coupling. nih.gov This structural arrangement ensures the stereoselectivity of the reaction. nih.gov Following the initial coupling, enzymes like pinoresinol-lariciresinol reductases (PLRs) and secoisolariciresinol (B192356) dehydrogenase (SDH) are involved in the further modification of the lignan scaffold, leading to a variety of structures. researchgate.netarkat-usa.org For instance, pinoresinol (B1678388) can be sequentially reduced by PLR to lariciresinol (B1674508) and then to secoisolariciresinol, which can then be oxidized by SDH to form matairesinol. arkat-usa.org

Precursor Compounds (e.g., Phenylpropanoid Units, Coniferyl Alcohol)

The biosynthesis of nortrachelogenin, like all lignans, is fundamentally dependent on precursor compounds derived from the phenylpropanoid pathway. nih.govnumberanalytics.com This pathway converts the amino acid phenylalanine into various phenylpropanoid units. wikipedia.org The central intermediates in this pathway are hydroxycinnamic acids such as cinnamic acid, p-coumaric acid, caffeic acid, and ferulic acid. wikipedia.org

The key precursors for the vast majority of lignans are monolignols, which are hydroxycinnamyl alcohols. uvic.cascripps.edu The three primary monolignols are p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol, which differ in their degree of methoxylation. wikipedia.orgmdpi.com Nortrachelogenin is specifically derived from the coupling of two coniferyl alcohol units. hebmu.edu.cnresearchgate.net Coniferyl alcohol is a colorless or white solid produced through the phenylpropanoid biochemical pathway and serves as an intermediate in the biosynthesis of many other compounds as well. wikipedia.org Its availability is a critical factor for the production of nortrachelogenin and other related lignans.

Comparative Biosynthetic Studies across Plant Species

The biosynthesis of lignans, while following a general framework, exhibits considerable diversity across different plant species. core.ac.uk This diversity is evident in the types of lignans produced and their stereochemistry. For example, while Forsythia species produce the (+)-enantiomers of certain lignans, other plants are known to produce the opposite (–)-enantiomers. core.ac.uk This suggests that different stereochemical mechanisms are at play in different plants. core.ac.uk

Comparative studies have highlighted these variations. For instance, flax (Linum usitatissimum) is a rich source of lignans, and different varieties can have varying lignan contents, which may correlate with their tolerance to environmental stresses like salinity. biorxiv.org The expression of genes related to lignan biosynthesis, including those for dirigent proteins, can differ significantly between species and even between different tissues within the same plant. nih.govmdpi.com For example, specific dirigent proteins in Arabidopsis thaliana and Pisum sativum direct the formation of either (-)-pinoresinol (B158572) or (+)-pinoresinol, respectively. nsf.gov The study of these comparative biosynthetic pathways provides valuable insights into the evolution and function of lignans in the plant kingdom. frontiersin.orgresearchgate.net

Chemical Synthesis Approaches

Total Synthesis Methodologies

While a plethora of synthetic strategies have been developed for the broader class of dibenzylbutyrolactone lignans (B1203133), specific and detailed total syntheses of nortrachelogenin remain relatively specialized in the literature. However, general asymmetric approaches applicable to this subclass of lignans provide a framework for its construction. These methods often rely on the stereoselective formation of the C7' and C8' stereocenters.

A common strategy involves the asymmetric alkylation of a chiral γ-butyrolactone template. This approach allows for the sequential introduction of the two distinct benzyl (B1604629) groups found in nortrachelogenin, thereby controlling the stereochemistry at the C8 and C8' positions. The chirality of the starting lactone dictates the final stereoconfiguration of the product.

Another powerful methodology is the use of asymmetric aldol (B89426) reactions. This approach can establish the crucial C8-C8' bond with the desired stereochemistry. Subsequent cyclization and functional group manipulations can then furnish the butyrolactone core of nortrachelogenin. The choice of chiral auxiliary or catalyst is paramount in achieving high enantioselectivity.

Furthermore, strategies employing radical cyclizations have been explored for the synthesis of related lignan (B3055560) lactones. These methods can efficiently construct the core ring system, with stereocontrol often guided by the substrate or chiral reagents.

A representative, though generalized, approach to the asymmetric synthesis of this compound lignans, which is conceptually applicable to nortrachelogenin, is outlined below:

| Step | Description | Key Reagents/Conditions | Stereochemical Control |

| 1 | Asymmetric Michael Addition | Chiral auxiliary-bearing acceptor, organocuprate | Establishment of the first stereocenter |

| 2 | Enolate Alkylation | Electrophilic benzyl halide | Diastereoselective introduction of the second benzyl group |

| 3 | Lactonization | Acid or base catalysis | Formation of the γ-butyrolactone ring |

| 4 | Deprotection | Appropriate deprotection strategies | Unveiling of the phenolic hydroxyl groups |

This table presents a generalized synthetic strategy for this compound lignans, adaptable for the synthesis of nortrachelogenin.

Semi-synthetic Transformations

Semi-synthetic approaches to nortrachelogenin derivatives often start from closely related, more abundant natural lignans. These transformations typically focus on the modification of the peripheral functional groups, such as the phenolic hydroxyls or the lactone moiety, to explore structure-activity relationships.

One common semi-synthetic strategy involves the selective protection and deprotection of the hydroxyl groups on the aromatic rings. This allows for regioselective modifications, such as etherification or esterification, to produce novel derivatives. The differential reactivity of the phenolic hydroxyls can be exploited to achieve this selectivity.

Another avenue of semi-synthesis involves the chemical transformation of the lactone ring. Reduction of the lactone can yield the corresponding diol, which can then be further functionalized. Alternatively, reactions at the α-position of the lactone can introduce new substituents.

While specific semi-synthetic studies on nortrachelogenin are not extensively documented in publicly available literature, the general principles of natural product modification are applicable. For instance, the synthesis of lignan derivatives from natural dibenzylbutyrolactones like bursehernin (B1193898) and matairesinol (B191791) dimethyl ether has been reported, providing a blueprint for potential modifications of nortrachelogenin. rug.nl

| Transformation Type | Reagents/Conditions | Potential Nortrachelogenin Derivatives |

| Etherification | Alkyl halides, base | O-alkylated nortrachelogenin |

| Esterification | Acyl chlorides or anhydrides, base | O-acylated nortrachelogenin |

| Lactone Reduction | Reducing agents (e.g., LiAlH4) | Secoisolariciresinol-type diols |

This table illustrates potential semi-synthetic transformations applicable to nortrachelogenin based on general lignan chemistry.

Enzymatic Synthesis Research (General Relevance to Biologically Active Compounds)

The biosynthesis of lignans in plants involves a series of highly specific enzymatic reactions that construct the complex molecular architecture with remarkable stereocontrol. chim.it Research into these enzymatic pathways provides valuable insights for the development of biocatalytic and chemoenzymatic approaches to the synthesis of nortrachelogenin and other biologically active compounds.

Key enzymes in lignan biosynthesis include dirigent proteins and pinoresinol-lariciresinol reductases. Dirigent proteins guide the stereoselective coupling of two monolignol radicals to form the initial lignan scaffold. Subsequent reductases and other enzymes then modify this scaffold to produce the diverse array of naturally occurring lignans.

The principles of biocatalysis, where enzymes are used as catalysts in organic synthesis, offer a green and efficient alternative to traditional chemical methods. Enzymes can operate under mild reaction conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity, which is particularly advantageous for the synthesis of complex molecules like nortrachelogenin.

While a dedicated enzymatic synthesis of nortrachelogenin has not been extensively reported, the broader field of biocatalysis for the production of pharmaceuticals and other fine chemicals is well-established. For example, the use of transaminases for the asymmetric synthesis of chiral amines and the application of lipases for stereoselective esterifications are common industrial practices. These examples underscore the potential for developing enzymatic or chemoenzymatic routes to nortrachelogenin, potentially starting from simple achiral precursors or by performing selective transformations on a racemic mixture.

The development of such biocatalytic processes would likely involve:

Enzyme discovery and engineering: Identifying or engineering enzymes with the desired activity and selectivity for the specific substrates in the nortrachelogenin synthesis.

Process optimization: Optimizing reaction conditions such as temperature, pH, and solvent to maximize enzyme activity and stability.

Immobilization: Immobilizing the enzyme on a solid support to facilitate catalyst recovery and reuse.

The application of enzymatic synthesis holds significant promise for the sustainable and efficient production of nortrachelogenin and its derivatives, paving the way for further biological and pharmacological investigations.

Advanced Spectroscopic and Chromatographic Characterization

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a critical tool for determining the elemental composition and exact mass of nortrachelogenin with high accuracy. researchgate.netmeasurlabs.com This technique can distinguish between molecules with very similar mass-to-charge ratios, which is essential for unambiguous identification. longdom.orgfilab.fr

In the analysis of nortrachelogenin, HR-MS coupled with an electrospray ionization (ESI) source is often employed. For instance, in ESI-MS/MS analysis, nortrachelogenin (compound 29 ) has been observed to exhibit a pseudomolecular ion at m/z 373 [M-H]⁻. researchgate.net Further fragmentation of this ion leads to a characteristic pattern, including a fragment at m/z 355, corresponding to the loss of a water molecule ([M-H-18]⁻), and another at m/z 327, indicating the loss of both water and carbon monoxide ([M-H-46]⁻). researchgate.net This specific fragmentation is a key identifier for nortrachelogenin, distinguishing it from isomers like 7-hydroxymatairesinol. researchgate.net

The high resolving power of HR-MS, often exceeding 10,000 Full Width at Half Maximum (FWHM), allows for the determination of the exact mass, which in turn confirms the elemental formula of C20H22O7 for nortrachelogenin. researchgate.netfilab.fr

Table 1: HR-MS Data for Nortrachelogenin

| Ionization Mode | Adduct | Observed m/z | Losses | Fragment m/z | Reference |

|---|---|---|---|---|---|

| Negative ESI | [M-H]⁻ | 373 | H₂O | 355 | researchgate.net |

| Negative ESI | [M-H]⁻ | 373 | H₂O + CO | 327 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of nortrachelogenin. emerypharma.com A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides detailed information about the connectivity and spatial arrangement of atoms within the molecule. emerypharma.comcreative-biostructure.com

2D NMR:

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, helping to identify adjacent protons in the structure. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of protons to their corresponding carbons. wikipedia.orgencyclopedia.pub

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure, especially for assigning quaternary carbons. emerypharma.com

The structural confirmation of isolated nortrachelogenin is often achieved by comparing its NMR data with published literature values. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scioninstruments.comwikipedia.org It is a valuable tool for the analysis of volatile and semi-volatile compounds. thermofisher.com In the context of nortrachelogenin, which is a relatively large and polar molecule, derivatization is often required to increase its volatility and thermal stability for GC-MS analysis.

GC-MS has been used to identify and quantify nortrachelogenin in various plant extracts, such as those from the knotwood of Scots Pine. researchgate.netcore.ac.uk The gas chromatograph separates the derivatized nortrachelogenin from other components in the extract based on its retention time, and the mass spectrometer provides a mass spectrum that can be compared to spectral libraries for confirmation. scioninstruments.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-ESI-MS, UPLC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its variations are powerful techniques for the analysis of non-volatile and thermally labile compounds like nortrachelogenin. drawellanalytical.comwikipedia.org These methods couple the high separation efficiency of liquid chromatography with the sensitivity and selectivity of mass spectrometry. eag.com

LC-MS/MS: This technique is highly specific and sensitive, making it ideal for the quantification of nortrachelogenin in complex matrices. eag.comnih.gov In a typical LC-MS/MS experiment, the parent ion of nortrachelogenin is selected and fragmented to produce specific daughter ions, which are then monitored for quantification. researchgate.net

LC-ESI-MS: Liquid chromatography with electrospray ionization mass spectrometry is commonly used for the analysis of lignans (B1203133). mdpi.comnih.gov ESI is a soft ionization technique that allows for the analysis of intact molecules with minimal fragmentation. mst.or.jp Studies have successfully used LC-DAD-ESI-MS/MS to profile phytochemicals, including nortrachelogenin, in conifer wood extracts. mdpi.comnih.gov

UPLC-MS/MS: Ultra-Performance Liquid Chromatography-Mass Spectrometry offers faster analysis times and improved resolution compared to conventional HPLC. researchgate.net This enhanced separation capability is beneficial when analyzing complex plant extracts containing multiple lignans. phcog.com

Table 2: LC-MS Parameters for Nortrachelogenin Analysis

| Technique | Column | Mobile Phase | Detection Mode | Reference |

|---|---|---|---|---|

| LC-DAD-ESI-MS/MS | Zorbax SB-C18 (150 mm × 2.1 mm, 1.9 μm) | 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B) | Negative Ion Mode | mdpi.comnih.gov |

Supercritical Fluid Chromatography (SFC) for Separation and Identification

Supercritical Fluid Chromatography (SFC) is a "green" separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. shimadzu.comwaters.com SFC offers advantages such as high separation speed, efficiency, and reduced consumption of organic solvents. mdpi.com It has proven to be a promising method for the separation of lignans from plant extracts. mdpi.comresearchgate.net

In the analysis of coniferous knotwood extracts, SFC on polar stationary phases, such as those with diol or 2-ethylpyridine (B127773) groups, has been effective in separating nortrachelogenin from other lignans and polyphenols. researchgate.net The use of a carbon dioxide-methanol mobile phase allows for efficient retention and separation. researchgate.net This technique can be scaled up for semi-preparative separation to obtain high-purity nortrachelogenin. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy is an analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rtilab.comwikipedia.org The resulting FTIR spectrum provides a "molecular fingerprint" of the compound. eag.com

The FTIR spectrum of nortrachelogenin would show characteristic absorption bands corresponding to its various functional groups, including:

O-H stretching: From the phenolic hydroxyl groups.

C-H stretching: From the aromatic and aliphatic parts of the molecule.

C=O stretching: From the lactone ring.

C-O stretching: From the ether and alcohol functionalities.

C=C stretching: From the aromatic rings.

FTIR analysis can be used as a quality control measure and to confirm the identity of isolated nortrachelogenin. researchgate.netcore.ac.ukeag.com

Mechanistic Elucidation of Biological Activities in Vitro and Preclinical Models

Anti-inflammatory Modulations

Nortrachelogenin has been shown to possess significant anti-inflammatory properties by targeting key mediators and enzymatic pathways involved in the inflammatory cascade. nih.govbiocrick.comtuni.fi

Regulation of Pro-inflammatory Mediators

In in vitro studies using murine J774 macrophage cells, nortrachelogenin has been observed to inhibit the production of several critical pro-inflammatory mediators. nih.govtuni.firesearchgate.net Specifically, it has been shown to reduce the levels of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and monocyte chemotactic protein-1 (MCP-1). nih.govtuni.firesearchgate.net The inhibition of these molecules, which are pivotal in orchestrating the inflammatory response, underscores the compound's potential in modulating inflammation. imtm.czunina.it

The dose-dependent reduction of MCP-1 and IL-6 by nortrachelogenin has been quantified, with EC50 values of 7 µM for MCP-1 and 25 µM for IL-6. tuni.fi At a concentration of 30 µM, nortrachelogenin achieved approximately 60% inhibition of MCP-1 production and 55% inhibition of IL-6 production. tuni.fi

Modulation of Inflammatory Enzyme Expression

The anti-inflammatory action of nortrachelogenin is further attributed to its ability to modulate the expression of key enzymes responsible for the synthesis of inflammatory mediators. nih.govtuni.firesearchgate.net The compound has a pronounced inhibitory effect on the protein expression of inducible nitric oxide synthase (iNOS) and microsomal prostaglandin E synthase-1 (mPGES-1). nih.govtuni.firesearchgate.net Notably, the inhibition of iNOS expression by nortrachelogenin appears to occur at a post-transcriptional level, as it does not affect iNOS mRNA levels. biocrick.comresearchgate.net This effect was reversed by the proteasome inhibitor lactacystin, suggesting that nortrachelogenin enhances the degradation of the iNOS protein via the proteasome pathway. tuni.firesearchgate.net

In contrast to its effects on iNOS and mPGES-1, nortrachelogenin does not appear to affect the protein levels of cyclooxygenase-2 (COX-2). nih.govtuni.firesearchgate.net This selective inhibition of mPGES-1, a key enzyme in the production of the pro-inflammatory prostaglandin E2, highlights a specific mechanism of action. thieme-connect.comnih.govnih.gov

Table 1: Effect of Nortrachelogenin on Inflammatory Mediators and Enzymes

| Mediator/Enzyme | Effect of Nortrachelogenin | Model System | Citation |

|---|---|---|---|

| Nitric Oxide (NO) | Inhibition of production | J774 Macrophages | nih.govtuni.firesearchgate.net |

| Prostaglandin E2 (PGE2) | Inhibition of production | J774 Macrophages | nih.govtuni.firesearchgate.net |

| Interleukin-6 (IL-6) | Inhibition of production (EC50: 25 µM) | J774 Macrophages | tuni.fi |

| Monocyte Chemotactic Protein-1 (MCP-1) | Inhibition of production (EC50: 7 µM) | J774 Macrophages | tuni.fi |

| Inducible Nitric Oxide Synthase (iNOS) | Inhibition of protein expression | J774 Macrophages | nih.govtuni.firesearchgate.net |

| Microsomal Prostaglandin E Synthase-1 (mPGES-1) | Inhibition of protein expression | J774 Macrophages | nih.govtuni.firesearchgate.net |

| Cyclooxygenase-2 (COX-2) | No effect on protein expression | J774 Macrophages | nih.govtuni.firesearchgate.net |

Signaling Pathway Inhibition

Nortrachelogenin has been found to moderately inhibit the nuclear factor-kappa B (NF-κB) signaling pathway when induced by tumor necrosis factor-alpha (TNF-α), with a reported IC50 value of 49.4 µM. biocrick.comchemfaces.com The NF-κB pathway is a critical regulator of genes involved in inflammation and immunity, and its inhibition represents a key mechanism for the anti-inflammatory effects of nortrachelogenin.

In Vitro Macrophage Models

The murine J774 macrophage cell line has been extensively used as an in vitro model to investigate the anti-inflammatory properties of nortrachelogenin. nih.govtuni.firesearchgate.netacs.org These studies have been instrumental in elucidating the compound's effects on the production of pro-inflammatory mediators and the expression of inflammatory enzymes.

Cell Death Induction and Apoptotic Mechanisms in Malignant Cells

Beyond its anti-inflammatory activities, nortrachelogenin has been identified as a potent inducer of apoptosis in malignant cells, particularly in the context of prostate cancer. chemfaces.comnih.govforealbio.com

Inhibition of Survival Signaling Pathways

A key aspect of nortrachelogenin's anticancer activity is its ability to inhibit critical survival signaling pathways that are often dysregulated in cancer. chemfaces.comnih.gov

Akt Pathway: Nortrachelogenin is an effective inhibitor of the Akt signaling pathway. chemfaces.comnih.govresearchgate.net It has been shown to inhibit the membrane localization and activity of Akt, a serine/threonine kinase that plays a central role in promoting cell survival and proliferation. biocrick.comchemfaces.comnih.gov The inhibition of Akt signaling by nortrachelogenin sensitizes prostate cancer cells to apoptosis induced by tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). nih.govresearchgate.net

Growth Factor Receptors, RTK, and IGF-I: The compound potently inhibits the activation of receptor tyrosine kinases (RTKs) in response to growth factors such as insulin (B600854) and insulin-like growth factor I (IGF-I). chemfaces.comnih.govdoria.fi This inhibition of growth factor receptor signaling further contributes to its ability to suppress cancer cell survival and proliferation. biocrick.comnih.gov

Table 2: Inhibition of Survival Signaling Pathways by Nortrachelogenin

| Pathway/Receptor | Effect of Nortrachelogenin | Cell Type | Citation |

|---|---|---|---|

| Akt Pathway | Inhibition of localization and activity | Prostate Cancer Cells | biocrick.comchemfaces.comnih.gov |

| Receptor Tyrosine Kinases (RTK) | Potent inhibition of activation | Prostate Cancer Cells | chemfaces.comnih.gov |

| Insulin-like Growth Factor I (IGF-I) Receptor | Inhibition of activation | Prostate Cancer Cells | chemfaces.comnih.gov |

Synergistic Effects with Apoptosis-Inducing Ligands (e.g., TRAIL)

Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) is a naturally occurring protein that can selectively induce apoptosis, or programmed cell death, in cancer cells. plos.orgnih.gov However, many cancer cells develop resistance to TRAIL-induced apoptosis. plos.org Research has shown that nortrachelogenin can sensitize cancer cells to the effects of TRAIL, making it a promising candidate for combination cancer therapy. researchgate.netnih.govoup.com

Studies have demonstrated that nortrachelogenin, in combination with TRAIL, significantly enhances apoptosis in cancer cells. researchgate.netoup.com This synergistic effect is particularly noteworthy because nortrachelogenin itself does not induce apoptosis in non-malignant cells, suggesting a cancer-specific action. nih.gov The mechanism behind this sensitization involves the inhibition of survival signaling pathways within the cancer cells, such as the Akt pathway, which is often overactive in cancer and contributes to TRAIL resistance. nih.govbiocrick.com By inhibiting Akt signaling, nortrachelogenin effectively lowers the threshold for TRAIL to trigger the apoptotic cascade. nih.govbiocrick.com

This synergistic relationship has been observed in various cancer models, including prostate cancer. researchgate.netnih.gov The ability of nortrachelogenin to overcome TRAIL resistance highlights its potential to be used alongside TRAIL-based therapies to improve their efficacy. researchgate.netoup.com

Mitochondrial Dysfunction and Caspase Activation

Nortrachelogenin's pro-apoptotic activity is closely linked to its ability to induce mitochondrial dysfunction and activate caspases, which are key executioners of apoptosis. oup.com The process is initiated by the disruption of the mitochondrial membrane potential, a critical event in the intrinsic pathway of apoptosis. oup.complos.org

Once the mitochondrial membrane is depolarized, it leads to the release of cytochrome c from the mitochondria into the cytoplasm. oup.comoup.com In the cytoplasm, cytochrome c participates in the formation of the apoptosome, a protein complex that activates caspase-9. researchgate.net Activated caspase-9 then triggers a cascade of downstream effector caspases, such as caspase-3, which are responsible for dismantling the cell. researchgate.netnih.gov

Evidence for nortrachelogenin-induced caspase activation has been observed in various studies. oup.com For instance, in fungal cells, (-)-nortrachelogenin treatment resulted in the activation of metacaspases, the fungal equivalent of caspases. oup.comoup.com In human cancer cells, nortrachelogenin has been shown to induce the cleavage of pro-caspases into their active forms, confirming the activation of the caspase cascade. nih.gov This caspase-dependent apoptosis is a hallmark of nortrachelogenin's anticancer activity. biocrick.comchemfaces.com

Investigation in Specific Cancer Cell Lines (e.g., Prostate Cancer Cells)

The anticancer effects of nortrachelogenin have been specifically investigated in prostate cancer cell lines, such as LNCaP and PC-3. plos.orgnih.gov These cell lines represent different stages and characteristics of prostate cancer, with LNCaP cells being androgen-sensitive and PC-3 cells being androgen-insensitive and more aggressive. nih.govoncotarget.com

In a study involving 27 different lignan (B3055560) compounds, nortrachelogenin was identified as the most potent sensitizer (B1316253) of prostate cancer cells to TRAIL-induced apoptosis. nih.gov This sensitization was achieved through the inhibition of the Akt signaling pathway, a crucial survival pathway in prostate cancer. nih.govbiocrick.com Furthermore, nortrachelogenin was found to inhibit the activation of receptor tyrosine kinases in response to growth factors like insulin and IGF-I, further impeding cancer cell survival and proliferation. nih.govbiocrick.com

Importantly, while nortrachelogenin effectively sensitized prostate cancer cells to apoptosis, it did not have the same effect on non-malignant prostate cells, indicating a degree of cancer cell specificity. nih.gov The structural features of nortrachelogenin, particularly its dibenzylbutyrolactone skeleton, were found to be crucial for its apoptosis-sensitizing activity. nih.gov These findings underscore the potential of nortrachelogenin as a therapeutic agent for prostate cancer, particularly in combination with other treatments like TRAIL. researchgate.netbiocrick.com

| Cell Line | Type | Key Findings with Nortrachelogenin |

| LNCaP | Androgen-sensitive human prostate adenocarcinoma | Sensitized to TRAIL-induced apoptosis through inhibition of the Akt pathway. nih.govnih.gov |

| PC-3 | Androgen-insensitive human prostate adenocarcinoma | Showed antiproliferative and pro-apoptotic efficacy at concentrations ≥40 μM. plos.org |

Antileukemic Activity Studies

Nortrachelogenin has also demonstrated potential as an antileukemic agent. oup.comtuni.fi Early studies identified (+)-nortrachelogenin as an antileukemic principle from the plant Wikstroemia indica. tuni.fi Its activity has been observed against various leukemia cell lines, suggesting a broader application in blood cancers. sbq.org.brmdpi.com

The mechanisms underlying its antileukemic activity are thought to involve the induction of apoptosis, similar to its effects on solid tumors. By triggering the apoptotic cascade, nortrachelogenin can effectively eliminate leukemic cells. plos.org While the specific molecular pathways have been more extensively studied in other cancers, the fundamental principles of inducing mitochondrial dysfunction and caspase activation are likely to be conserved. plos.orgrsc.org

Further research is needed to fully elucidate the specific targets and signaling pathways involved in nortrachelogenin's antileukemic effects. However, the existing evidence provides a strong rationale for its continued investigation as a potential therapeutic for leukemia. mdpi.comsioc-journal.cn

Antimicrobial Efficacy and Mechanisms

Antibacterial Activity

(-)-Nortrachelogenin has been shown to possess significant antibacterial activity, primarily by targeting and disrupting the bacterial cell membrane. researchgate.netnih.govmdpi.com This mechanism of action is distinct from many conventional antibiotics that target specific enzymes or cellular processes, potentially making it effective against antibiotic-resistant strains. researchgate.netnih.gov

Studies on Escherichia coli O157 have revealed that (-)-nortrachelogenin causes membrane permeabilization, allowing the influx of molecules that are normally excluded from the cell. researchgate.netnih.gov This is evidenced by the increased uptake of fluorescent dyes like SYTOX Green, which can only enter cells with compromised membranes. researchgate.net

Furthermore, (-)-nortrachelogenin induces membrane depolarization, which is the dissipation of the electrochemical gradient across the bacterial membrane. researchgate.netnih.govresearchgate.net This is a critical event as the membrane potential is essential for various cellular functions, including energy production and transport. The loss of this potential, coupled with the leakage of intracellular components such as potassium ions, ultimately leads to bacterial cell death. researchgate.netnih.gov The ability of (-)-nortrachelogenin to physically disorganize and perturb the cytoplasmic membrane highlights its potential as a novel antibacterial agent. researchgate.netnih.gov

| Bacterial Strain | Effect of (-)-Nortrachelogenin | Reference |

| Escherichia coli O157 | Membrane permeabilization, depolarization, and leakage of intracellular components. | researchgate.netnih.gov |

Antifungal Activity

Nortrachelogenin exhibits significant antifungal properties, primarily through the induction of apoptosis and disruption of essential cellular components in fungi.

(-)-Nortrachelogenin has been shown to elicit an apoptotic response in the pathogenic yeast Candida albicans. oup.comoup.commedchemexpress.comkisti.re.kr This process is triggered by mitochondrial dysfunction, characterized by the depolarization of the mitochondrial membrane. oup.comoup.comnih.gov This depolarization leads to the release of cytochrome c from the mitochondria into the cytoplasm and is associated with calcium ion signaling. oup.comoup.comnih.gov Ultimately, these events result in the activation of metacaspases, which are key executioners of apoptosis in fungi. oup.comoup.comnih.gov The induction of apoptosis is a dose-dependent effect, with different concentrations of (-)-nortrachelogenin leading to both membrane disruption and caspase-dependent apoptosis. biocrick.comoup.comoup.com

The antifungal action of (-)-nortrachelogenin is closely linked to its impact on the fungal cytoplasmic membrane. oup.comoup.com Studies have demonstrated that it causes dissipation of the cytoplasmic membrane at high concentrations. oup.comnih.gov This membrane disturbance includes the externalization of phosphatidylserine (B164497) in a dose-dependent manner. oup.comnih.gov A cell wall regeneration study further confirmed the compound's action on the cytoplasmic membrane. oup.comoup.com

In addition to membrane effects, (-)-nortrachelogenin influences trehalose (B1683222) levels in fungi. oup.comoup.com Treatment with the compound leads to increased concentrations of both intracellular and extracellular trehalose. oup.comoup.comnih.gov The amount of extracellular trehalose induced by (-)-nortrachelogenin was significantly higher than in untreated cells. oup.com Trehalose is crucial for the survival of fungal pathogens under stress, and its interaction with proteins and phospholipids (B1166683) helps protect membranes. nih.gov

Anti-plasmodial Activity (e.g., Plasmodium falciparum)

Nortrachelogenin has demonstrated anti-plasmodial activity against Plasmodium falciparum, the parasite responsible for the most lethal form of malaria. chemfaces.combiocrick.comresearchgate.net A study on the methanolic extract of the root bark of Carissa edulis revealed anti-plasmodial activity against the chloroquine-sensitive (D6) strains of P. falciparum. researchgate.net Nortrachelogenin, isolated from this extract, showed an IC50 value of 14.50 μg/mL against these strains. chemfaces.comresearchgate.net This suggests that nortrachelogenin is a contributing component to the plant's traditional use in treating malaria and may have potential for development as an antimalarial agent. researchgate.net

Antiviral Activity (e.g., HIV-1)

Research has indicated that (+)-nortrachelogenin possesses moderate activity against the Human Immunodeficiency Virus type 1 (HIV-1) in vitro. chemfaces.comevitachem.com While the precise mechanism of its anti-HIV-1 activity is not extensively detailed in the provided context, its identification as an active compound highlights its potential as a scaffold for further antiviral drug development. researchgate.nettandfonline.com

Central Nervous System (CNS) Effects

Preclinical studies have indicated that nortrachelogenin can exert effects on the central nervous system. Specifically, the (+)-nortrachelogenin enantiomer has been observed to produce a depressive effect in rabbits. biocrick.comchemfaces.comnih.gov This suggests a potential interaction with neuro-pathways that regulate motor activity and alertness.

Lignans (B1203133) as a class of compounds are known to have varied effects on the CNS, acting as either depressants or antidepressants. nih.gov For instance, while (+)-nortrachelogenin shows depressant activity, other lignans have been reported to have different or even opposing effects. nih.gov Animal models suggest that nortrachelogenin can cross the blood-brain barrier, which is a prerequisite for its central nervous system effects. The observed CNS depression in rabbits following intravenous or intracerebroventricular injection was dose-dependent, indicating a direct pharmacological action.

Antioxidant Mechanisms

Free Radical Scavenging Activity (e.g., DPPH)

Nortrachelogenin has demonstrated notable antioxidant properties, particularly in its ability to scavenge free radicals. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a widely used method to evaluate the antioxidant capacity of various compounds. acs.orgnih.govmdpi.com In this assay, antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.comnih.gov

Studies have identified (-)-nortrachelogenin as one of the potent antioxidant components in the chloroform (B151607) extract of Cedrus deodara heartwood. acs.orgnih.gov The presence of phenolic groups in the structure of nortrachelogenin is considered essential for its free radical scavenging activity. acs.org The efficiency of this scavenging activity is often quantified by the IC50 value, which represents the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%. protocols.io While specific IC50 values for nortrachelogenin were not detailed in the provided search results, its identification as a potent antioxidant principle underscores its capacity to neutralize free radicals. acs.orgnih.gov

The antioxidant activity of plant-derived compounds like nortrachelogenin is a significant area of research due to the role of oxidative stress in various health conditions. acs.orgforealbio.com

Thrombolytic Potential (In Silico Studies)

Molecular Docking with Coagulation Cascade Targets (e.g., PAI-1, Plasmin, TAFI)

In silico molecular docking studies have been employed to investigate the thrombolytic potential of nortrachelogenin. researchgate.netsciensage.info These computational methods predict the binding affinity and interaction between a small molecule (ligand), such as nortrachelogenin, and a target protein involved in the coagulation cascade. unirioja.es

Table 2: In Silico Docking Results of Nortrachelogenin with Thrombosis Targets

| Target Protein | Predicted Interaction with Nortrachelogenin |

|---|---|

| Plasminogen Activator Inhibitor-1 (PAI-1) | Higher binding affinity than clopidogrel |

| Plasmin | Higher binding affinity than clopidogrel |

| Thrombin-Activated Fibrinolysis Inhibitor (TAFI) | Higher binding affinity than clopidogrel |

Structure Activity Relationship Sar Studies and Molecular Design

Influence of Dibenzylbutyrolactone Skeleton on Activity

The this compound skeleton is a fundamental structural requirement for many of the biological activities attributed to nortrachelogenin and related lignans (B1203133). Research has indicated that this core structure is essential for activities such as inducing apoptosis in cancer cells. chemfaces.comdoria.fi A comparative analysis of various lignans revealed that the γ-butyrolactone ring within the this compound framework is crucial for the TRAIL-sensitizing activity observed in prostate cancer cells. doria.fi This suggests that the integrity of this lactone ring system is a key determinant of its anticancer potential. Further studies have reinforced the importance of the this compound skeleton in the nematostatic activity of these compounds. csic.es

Impact of Furan (B31954) Rings on Anti-inflammatory Activity

Nortrachelogenin is a lignan (B3055560) that contains a furan ring system. nih.gov The furan ring is a key structural feature that contributes to the anti-inflammatory properties of many natural compounds. nih.gov The anti-inflammatory effects of furan derivatives are often linked to their ability to suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), and to regulate the expression of inflammatory genes. nih.govresearchgate.net The presence of the furan ring, often in conjunction with other functional groups like enol and phenol (B47542) moieties, is thought to be a key contributor to their biological action. nih.gov Studies on rotundifuran, another furanoid compound, have also highlighted its anti-inflammatory and antioxidant activities. ontosight.ai The antioxidant activity of furan fatty acids is attributed to the electron transfer capability of the furan ring. nih.gov

Glycosylation Effects on Biological Efficacy (Aglycones vs. Glycosides)

The biological activity of nortrachelogenin can be significantly altered by glycosylation, the process of adding a sugar moiety to the molecule. Nortrachelogenin is the aglycone form, meaning it is not attached to a sugar. Its glycoside counterpart is known as nortracheloside. science.gov Generally, glycosylation can increase water solubility and stability, and potentially reduce toxicity. nih.gov However, it can also decrease certain biological activities. nih.gov

In many cases, the aglycone form of a compound is more biologically active than its glycoside. For instance, the extract of Caulis Trachelospermi and its main this compound lignan components, including nortrachelogenin, have shown strong inhibiting activity on the JAK/STAT pathway, which is an important mechanism for their anti-inflammatory and anticancer functions. nih.gov Lignan glycosides are typically metabolized in the gastrointestinal tract by gut microbiota into their aglycone forms, which are then absorbed. ub.edu This conversion is a critical step for their biological availability and efficacy.

| Feature | Aglycone (e.g., Nortrachelogenin) | Glycoside (e.g., Nortracheloside) |

| Structure | No sugar moiety attached | Sugar moiety attached |

| Solubility | Generally lower in water | Generally higher in water nih.gov |

| Stability | May be less stable | Can be more stable nih.gov |

| Bioavailability | Can be readily absorbed after deglycosylation of precursors ub.eduunitus.it | Requires hydrolysis to aglycone for absorption ub.eduunitus.it |

| Activity | Often exhibits higher intrinsic biological activity nih.gov | May have reduced or altered activity nih.gov |

Correlation of Phenolic Hydroxyl Groups with Antioxidant Capacity

The antioxidant capacity of nortrachelogenin is strongly correlated with the presence and number of phenolic hydroxyl (-OH) groups in its structure. unibas.itresearchgate.net These groups are key to the antioxidant properties of many phenolic compounds, including flavonoids and lignans. researchgate.netacs.org Phenolic hydroxyl groups can donate a hydrogen atom to scavenge free radicals, thereby neutralizing their damaging effects. acs.org

The number and position of these hydroxyl groups have a significant influence on antioxidant activity. frontiersin.org For many phenolic compounds, a higher number of hydroxyl groups leads to greater antioxidant potential. frontiersin.org The presence of a catechol group (two hydroxyl groups on adjacent carbons of an aromatic ring) is also known to enhance antioxidant activity. researchgate.net While nortrachelogenin has a slightly lower antioxidant potential compared to some other phenolic compounds, its hydroxyl groups are direct contributors to its antioxidant effects. unibas.it

Stereoisomerism and Biological Profiles (e.g., (+)- vs. (-)-Nortrachelogenin)

Stereoisomerism, the different spatial arrangement of atoms in molecules, plays a critical role in the biological activity of nortrachelogenin. nih.gov The compound exists as two enantiomers: (+)-nortrachelogenin and (-)-nortrachelogenin. These stereoisomers can exhibit distinct pharmacological profiles. science.gov

For example, (+)-nortrachelogenin has been reported to have effects on the central nervous system and moderate activity against HIV-1 in vitro. chemfaces.com In contrast, (-)-nortrachelogenin has demonstrated antibacterial effects by disrupting the cytoplasmic membrane of bacteria. chemfaces.comresearchgate.net It has also been shown to induce apoptosis in the pathogenic yeast Candida albicans. chemfaces.com This difference in activity highlights the importance of stereochemistry in the interaction between nortrachelogenin and its biological targets. nih.gov The specific three-dimensional shape of each enantiomer determines how it binds to receptors and enzymes, leading to different biological responses.

| Stereoisomer | Reported Biological Activities |

| (+)-Nortrachelogenin | Effects on the central nervous system (depression in rabbits) chemfaces.com |

| Moderately active against HIV-1 in vitro chemfaces.com | |

| Anticancer activity acs.org | |

| (-)-Nortrachelogenin | Antibacterial effect by disorganizing the cytoplasmic membrane chemfaces.comresearchgate.net |

| Induces membrane disruption and caspase-dependent apoptosis chemfaces.com | |

| Antifungal activity against Candida albicans chemfaces.com |

Metabolomics and Integrative Omics Research

Untargeted and Widely Targeted Metabolomics Profiling

Untargeted and widely targeted metabolomics are powerful techniques used to identify and quantify a broad spectrum of small molecules, including nortrachelogenin, in a biological sample. thermofisher.com Untargeted metabolomics aims to capture as many metabolites as possible to provide a global snapshot of the metabolome, often comparing control and test groups to find significant differences. thermofisher.comanimbiosci.org Widely targeted metabolomics combines the broad screening of untargeted methods with the precise quantification capabilities of targeted analysis, offering a comprehensive and quantitative profile. metwarebio.commdpi.com

These approaches have been instrumental in detecting nortrachelogenin in various plant and biological studies. For instance, an untargeted metabolite profiling of petal blight in field-grown camellias identified nortrachelogenin as one of the compounds present. researchgate.net Similarly, untargeted metabolomic profiling of the seagrass Halodule pinifolia using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) also detected nortrachelogenin. dntb.gov.ua

In a study on wine grape varieties with different tolerances to powdery mildew, a widely targeted metabolomics approach detected 774 metabolites, including lignans (B1203133) like nortrachelogenin. mdpi.com This method allowed researchers to identify key differential metabolites that accumulate after infection, providing insights into the plant's defense mechanisms. mdpi.com The combination of high-resolution mass spectrometry with extensive metabolite databases is crucial for the accurate annotation of compounds like nortrachelogenin in these complex analyses. metwarebio.com

| Study Focus | Metabolomics Approach | Sample Matrix | Key Finding Related to Nortrachelogenin | Reference |

|---|---|---|---|---|

| Powdery Mildew in Wine Grapes | Widely Targeted Metabolomics | Grape Berries | Identified as one of several lignans and coumarins that accumulated post-infection, indicating its role in the fruit's defense response. | mdpi.com |

| Petal Blight in Camellia | Untargeted Metabolomics | Camellia Petals | Detected as a component of the plant's metabolic profile. | researchgate.net |

| Bioactivity of Seagrass | Untargeted Metabolomics (LC-HRMS) | Halodule pinifolia extract | Nortrachelogenin was identified as a constituent of the seagrass metabolome. | dntb.gov.ua |

Integrated Transcriptomic and Metabolomic Analyses

Integrating metabolomics with transcriptomics (the study of all RNA transcripts) provides a more complete picture of biological processes by linking gene expression with metabolite production. frontiersin.orgnih.gov This dual approach is particularly useful for identifying functional genes within metabolic pathways. frontiersin.org

In a study on the embryogenic potential of Larix kaempferi (Japanese larch), an integrated analysis of the transcriptome and metabolome was performed. frontiersin.org The results showed that nortrachelogenin 4-O-β-D-glucoside was one of the most differentially accumulated compounds between embryogenic and non-embryogenic cells. frontiersin.org By correlating the expression of genes with the accumulation of metabolites, researchers can identify candidate genes involved in the biosynthesis of specific compounds. frontiersin.org For example, the upregulation of multiple genes in the phenylpropanoid and flavonoid biosynthesis pathways was linked to the higher accumulation of related metabolites, indicating a complex regulatory network. frontiersin.org

Such integrated analyses have been successfully applied in various plant studies to elucidate the biosynthesis of bioactive compounds. nih.govmdpi.com The correlation analysis between differentially expressed genes (DEGs) and differentially accumulated metabolites (DAMs) is a key step in pinpointing the genes that regulate the production of compounds like nortrachelogenin. frontiersin.org

| Organism | Research Focus | Key Metabolite Identified | Associated Finding | Reference |

|---|---|---|---|---|

| Larix kaempferi | Maintenance of embryogenic potential | Nortrachelogenin 4-O-β-D-glucoside | Identified as a significantly differentially accumulated metabolite between embryogenic and non-embryogenic calluses, linked to differential expression of genes in the phenylpropanoid pathway. | frontiersin.org |

Application in Plant Stress Response Studies

Nortrachelogenin plays a notable role in how plants respond to various environmental stresses, both biotic (caused by living organisms) and abiotic (caused by non-living factors). The accumulation of lignans, including nortrachelogenin, is often a response to stress. researchgate.net

Mechanical stress, such as the high loads experienced by knot and root tissues in coniferous trees, can trigger the biosynthesis of nortrachelogenin. researchgate.net It has been suggested that external stress causing eccentric growth in spruce stems is associated with higher lignan (B3055560) concentrations. researchgate.net Nortrachelogenin is a major lignan found in the knotwood of several pine species, where it is produced as a defense mechanism. researchgate.net

Plants also produce nortrachelogenin in response to chemical stressors. An integrated transcriptomic and metabolomic study on highland barley genotypes with different sensitivities to the herbicide pyroxsulam (B39247) found that stress-responsive metabolites, including antioxidants, accumulated to higher levels in the resistant genotype. frontiersin.org The study of such stress-induced phytochemicals is crucial for understanding plant immunity and developing crops with enhanced resilience. nih.govnih.govmdpi.com The activation of defense pathways often involves a complex interplay of signaling molecules and the production of secondary metabolites. mdpi.commdpi.com

| Plant Type | Stressor | Observed Response | Reference |

|---|---|---|---|

| Coniferous Trees (e.g., Pine, Spruce) | Mechanical Stress (e.g., in knotwood) | Accumulation of nortrachelogenin as a defense response. It is a major lignan in the knotwood of species like Pinus sylvestris. | researchgate.net |

| Wine Grapes | Biotic Stress (Powdery Mildew Infection) | Accumulation of nortrachelogenin and other phenolic compounds in grape berries after infection, suggesting a role in the defense mechanism. | mdpi.com |

| Highland Barley | Chemical Stress (Herbicide) | Herbicide-resistant genotypes showed higher accumulation of stress-responsive metabolites, highlighting the role of metabolic pathways in tolerance. | frontiersin.org |

Role in Biological Pathway Elucidation

The study of nortrachelogenin and related lignans contributes to the elucidation of complex biological pathways, particularly those involved in inflammation, oxidative stress, and plant secondary metabolism. mdpi.comnih.gov

Research on extracts from Caulis Trachelospermi has shown that its main lignan components, including trachelogenin (B1215078) and nortrachelogenin, can inhibit inflammatory pathways. mdpi.com Specifically, these compounds have been studied for their effects on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is crucial in the signal transduction of many cytokines and is often associated with cancer and autoimmune diseases. mdpi.com While trachelogenin showed strong inhibitory activity on the IL-6/STAT3 pathway, nortrachelogenin displayed low activity, helping researchers to differentiate the roles of structurally similar lignans within this pathway. mdpi.com

Furthermore, nortrachelogenin is a product of the phenylpropanoid pathway, a major pathway in plants that produces a wide variety of secondary metabolites from the amino acid phenylalanine. nih.gov Integrated analyses of metabolomes and transcriptomes in plants often highlight the phenylpropanoid and flavonoid biosynthesis pathways as central to the plant's response to its environment. nih.gov By identifying nortrachelogenin as a key metabolite and correlating its presence with gene expression data, scientists can better map these pathways and understand their regulation. frontiersin.org

| Biological Pathway | Organism/System | Role/Finding Related to Nortrachelogenin | Reference |

|---|---|---|---|

| JAK/STAT Signaling Pathway | Human Cell Lines (in vitro) | Nortrachelogenin showed low inhibitory activity on the IL-6/STAT3 pathway compared to other lignans like trachelogenin, helping to define structure-activity relationships. | mdpi.com |

| Phenylpropanoid Biosynthesis | Plants (e.g., Larix kaempferi) | Identified as a downstream product, its differential accumulation, when linked with transcriptomic data, helps identify regulatory genes in the pathway. | frontiersin.org |

| Oxidative Stress Pathways | Cellular Models | (-)-Nortrachelogenin demonstrated strong antioxidative and radical scavenging activity, indicating its interaction with pathways managing oxidative stress. | nih.gov |

Synthesis and Characterization of Nortrachelogenin Derivatives and Analogs

Naturally Occurring Glycosides (e.g., Nortrachelogenin-4-O-glucoside, Nortrachelogenin-8'-O-β-D-glucopyranoside)

Glycosylation is a common modification of natural products in plants, often enhancing their solubility, stability, and bioavailability. science.gov Several glycosidic derivatives of nortrachelogenin have been isolated and identified from various plant sources. The attachment of a sugar moiety, typically glucose, to the nortrachelogenin core structure can significantly influence its biological profile.

Nortrachelogenin-4-O-glucoside

This derivative features a glucose molecule attached at the 4-O position of the nortrachelogenin structure. It has been identified as a novel dibenzylbutyrolactone lignan (B3055560) isolated from Caulis Trachelospermi, the stem of Trachelospermum jasminoides. researchgate.net Its isolation has also been reported from the leaves and stems of Symplocos cochinchinensis. mdpi.com The structural elucidation of nortrachelogenin 4-O-β-d-glucopyranoside was accomplished through spectroscopic analysis. researchgate.net Research has indicated its potential role in modulating inflammatory pathways, as extracts containing this compound have shown inhibitory effects on the JAK/STAT signaling pathway. researchgate.net

Nortrachelogenin-8'-O-β-D-glucopyranoside

Another significant naturally occurring derivative is Nortrachelogenin-8'-O-β-D-glucopyranoside, where the glucoside moiety is linked at the 8'-position. evitachem.com This compound has been isolated from the dried roots of Pulsatilla koreana and the herbs of Trachelospermum jasminoides. researchgate.netresearchgate.net Studies have highlighted its potential anticancer properties, demonstrating an ability to inhibit the proliferation of cancer cells and diminish hormone dependence in certain cancer types. researchgate.net Furthermore, this glycoside has exhibited notable antibiofilm activity against Listeria monocytogenes. Its mode of action is thought to involve interactions with cellular pathways related to oxidative stress and inflammation. evitachem.com

The table below summarizes the key information for these naturally occurring glycosides.

| Compound Name | Natural Source(s) | Reported Bioactivity |

| Nortrachelogenin-4-O-glucoside | Caulis Trachelospermi, Symplocos cochinchinensis researchgate.netmdpi.com | Inhibition of JAK/STAT signaling pathway researchgate.net |